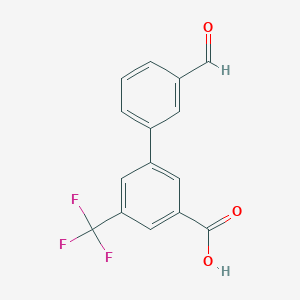
3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a formyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid.
Reduction: 3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins.
相似化合物的比较
Similar Compounds
3-Formylphenylboronic acid: Shares the formyl group but lacks the trifluoromethyl group.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the formyl group.
Uniqueness
3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the formyl and trifluoromethyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
生物活性
3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an aldehyde functional group, which may contribute to its lipophilicity and biological interactions. Its chemical formula is C12H8F3O2 with a molecular weight of approximately 256.19 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic and antitumor properties against various cancer cell lines. Its mechanism of action appears to involve the inhibition of specific enzymes and pathways crucial for cancer cell survival.
Cytotoxic Effects
- Cell Lines Tested : Studies have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.
- Mechanism : The compound may induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Caspase activation |
| A549 | 10.5 | Mitochondrial disruption |
| HCT116 | 12.0 | Apoptosis induction |
Inhibition of Enzymatic Activity
The compound has been reported to inhibit certain phospholipase enzymes, particularly cytosolic phospholipase A2 (cPLA2). This inhibition is significant as cPLA2 plays a critical role in the inflammatory response and the production of bioactive lipids.
- Inhibition Studies : In vitro studies show that this compound can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are essential in various inflammatory diseases.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound. In a rat model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.
- Combination Therapy : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been explored using animal models. The compound demonstrates favorable absorption characteristics, with peak plasma concentrations occurring within 1-2 hours post-administration.
- Metabolism : Metabolomic studies indicate that the compound undergoes phase I metabolism primarily through cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity.
属性
CAS 编号 |
1261901-47-6 |
|---|---|
分子式 |
C15H9F3O3 |
分子量 |
294.22 g/mol |
IUPAC 名称 |
3-(3-formylphenyl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-2-9(4-10)8-19/h1-8H,(H,20,21) |
InChI 键 |
SXQOMYWFFYZTQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















